2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one
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Overview
Description
2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one typically involves the reaction of 4-phenylpiperazine with 2,2-dimethylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research has focused on its potential use in the development of drugs for treating neurological disorders, given its interaction with specific receptors in the brain.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, such as serotonin or dopamine receptors, and modulating their activity. This interaction can influence various signaling pathways and physiological processes, leading to its observed biological effects .
Comparison with Similar Compounds
2,2-Dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one can be compared with other piperazine derivatives, such as:
1-Phenylpiperazine: Known for its use in the synthesis of various pharmaceuticals.
4-Methylpiperazine: Used in the development of drugs with different therapeutic applications.
1-Benzylpiperazine: Studied for its stimulant effects and potential use in treating certain medical conditions.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds .
Properties
IUPAC Name |
2,2-dimethyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-16(2,3)15(19)18-12-10-17(11-13-18)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDILHRAJHEYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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